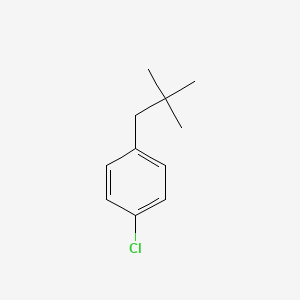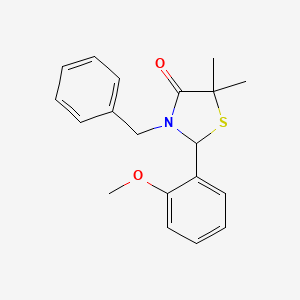
3-Benzyl-2-(2-methoxy-phenyl)-5,5-dimethyl-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-(2-methoxy-phenyl)-5,5-dimethyl-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(2-methoxy-phenyl)-5,5-dimethyl-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-methoxyphenyl)acetic acid with benzylamine and carbon disulfide, followed by cyclization with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(2-methoxy-phenyl)-5,5-dimethyl-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine, altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiazolidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones with altered functional groups.
Scientific Research Applications
3-Benzyl-2-(2-methoxy-phenyl)-5,5-dimethyl-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(2-methoxy-phenyl)-5,5-dimethyl-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, its anticancer activity could be attributed to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-phenyl-thiazolidin-4-one: Similar structure but lacks the methoxy group on the aromatic ring.
2-(2-Methoxyphenyl)-3-phenyl-thiazolidin-4-one: Similar structure but with different substituents on the thiazolidinone ring.
5,5-Dimethyl-2-phenyl-thiazolidin-4-one: Lacks the benzyl group and methoxy group.
Uniqueness
3-Benzyl-2-(2-methoxy-phenyl)-5,5-dimethyl-thiazolidin-4-one is unique due to the presence of both the benzyl and methoxy groups, which may enhance its biological activity and specificity compared to other thiazolidinones. These structural features contribute to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C19H21NO2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-benzyl-2-(2-methoxyphenyl)-5,5-dimethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21NO2S/c1-19(2)18(21)20(13-14-9-5-4-6-10-14)17(23-19)15-11-7-8-12-16(15)22-3/h4-12,17H,13H2,1-3H3 |
InChI Key |
XVKOYCASVSTTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(S1)C2=CC=CC=C2OC)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



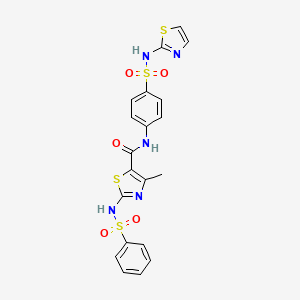
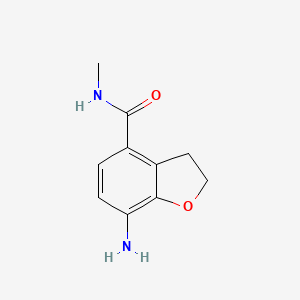

![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)

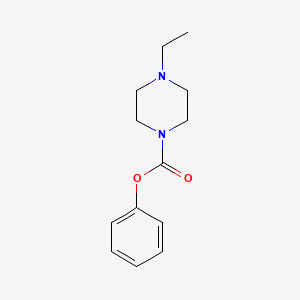

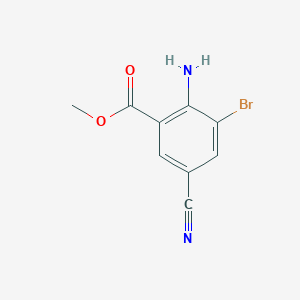
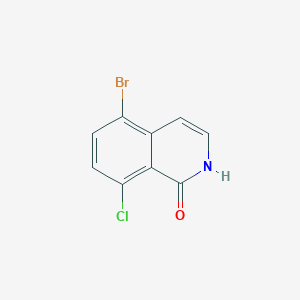
![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)
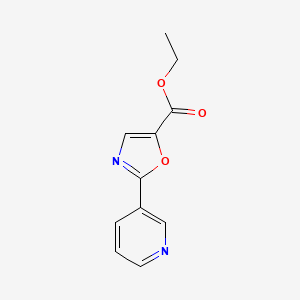
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
